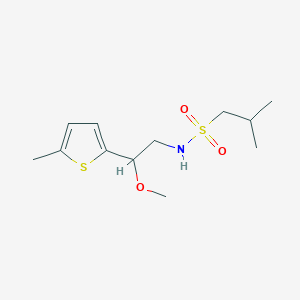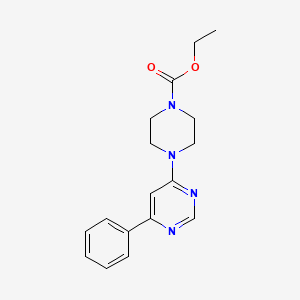
Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate
Overview
Description
The compound “3-(1-Methyl-1H-pyrrol-2-yl)pyridine” has a molecular formula of C10H10N2 and an average mass of 158.200 Da . Another related compound, “3-(Pyrrol-1-ylmethyl)pyridine”, also has a molecular formula of C10H10N2 and an average mass of 158.200 Da .
Molecular Structure Analysis
The molecular structure of “3-(1-Methyl-1H-pyrrol-2-yl)pyridine” and “3-(Pyrrol-1-ylmethyl)pyridine” can be found in the ChemSpider database .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-(1-Methyl-1H-pyrrol-2-yl)pyridine” and “3-(Pyrrol-1-ylmethyl)pyridine” can be found in the ChemSpider database .Scientific Research Applications
Synthesis of Pyrrole Derivatives
Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate and its derivatives are extensively used in the synthesis of various pyrrole compounds. For instance, Dawadi and Lugtenburg (2011) demonstrated its role in synthesizing ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, showcasing its utility in creating a library of pyrrole systems from accessible starting materials (Dawadi & Lugtenburg, 2011).
Synthesis of Heterocyclic Compounds
In another research, Pokhodylo, Matiichuk, and Obushak (2010) used methyl 3-cyclopropyl-3-oxopropanoate, a similar compound, in synthesizing various heterocyclic compounds with a cyclopropyl substituent. This illustrates the compound's role in creating complex molecular structures (Pokhodylo, Matiichuk, & Obushak, 2010).
Applications in Chemical Reactions
Mikhed’kina et al. (2009) explored the reactivity of a similar compound, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, demonstrating its use in producing regioisomeric pyrazoles under different conditions, indicating its potential in chemical synthesis (Mikhed’kina et al., 2009).
Role in Spectroscopic and Diffractometric Studies
Vogt et al. (2013) conducted a study on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a compound structurally related to this compound, highlighting its importance in spectroscopic and diffractometric analyses (Vogt et al., 2013).
Microwave Irradiation in Synthesis
Khajuria, Saini, and Kapoor (2013) utilized ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates in a study showcasing the use of microwave irradiation for efficient synthesis, emphasizing the compound's role in modern, efficient chemical synthesis techniques (Khajuria, Saini, & Kapoor, 2013).
Properties
IUPAC Name |
ethyl 3-(1-methylpyrrol-2-yl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(13)7-9(12)8-5-4-6-11(8)2/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABCJCIFLKGBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77640-10-9 | |
| Record name | ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2887789.png)


![Ethyl 5-cyano-6-[(2-methoxybenzyl)amino]-2-phenylnicotinate](/img/structure/B2887792.png)
![Methyl 4-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)benzoate](/img/structure/B2887793.png)


![N-(4-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2887796.png)
![2-amino-6-(3-(diethylamino)propyl)-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2887799.png)



![5,6-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2887807.png)

